1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-methyl-5-(4-morpholinylacetyl)-,ethyl ester
Description
This benzodiazepine derivative features a 1,5-diazepine ring fused to a benzene core, with key substitutions at positions 4 (methyl group), 5 (4-morpholinylacetyl moiety), and the carboxylic acid ethyl ester. The morpholinylacetyl group introduces hydrogen-bonding capacity and enhanced solubility, while the ethyl ester may improve lipophilicity compared to methyl esters. Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-III for precise 3D conformation analysis .
Properties
CAS No. |
121635-60-7 |
|---|---|
Molecular Formula |
C19H27N3O4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 4-methyl-5-(2-morpholin-4-ylacetyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carboxylate |
InChI |
InChI=1S/C19H27N3O4/c1-3-26-19(24)16-12-14(2)22(17-7-5-4-6-15(17)20-16)18(23)13-21-8-10-25-11-9-21/h4-7,14,16,20H,3,8-13H2,1-2H3 |
InChI Key |
JTLWBSMODDNMNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(N(C2=CC=CC=C2N1)C(=O)CN3CCOCC3)C |
Origin of Product |
United States |
Biological Activity
1H-1,5-Benzodiazepine derivatives are known for their diverse biological activities, particularly in the central nervous system (CNS). The compound 1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-methyl-5-(4-morpholinylacetyl)-,ethyl ester is a specific derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity based on recent research findings.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound features a benzodiazepine core with various substituents that influence its pharmacological properties. The presence of the morpholinylacetyl group is particularly significant for its interaction with biological targets.
The biological activity of benzodiazepines generally involves modulation of the GABA_A receptor, a major inhibitory neurotransmitter receptor in the CNS. The compound acts as a partial agonist at this receptor, enhancing GABAergic neurotransmission which leads to anxiolytic and anticonvulsant effects. Specifically, it binds to the benzodiazepine site on the GABA_A receptor complex, facilitating the opening of chloride channels and resulting in hyperpolarization of neurons.
Table 1: Biological Activity Overview
Anticonvulsant Activity
In a study examining various benzodiazepine derivatives, the compound demonstrated significant anticonvulsant properties. It was tested in animal models where it effectively reduced seizure frequency and severity. This activity is attributed to its action on the GABA_A receptor, enhancing inhibitory signaling in the brain.
Anxiolytic Effects
Research indicated that this compound exhibits anxiolytic effects comparable to established anxiolytics. In behavioral tests on rodents, it significantly decreased anxiety-like behaviors as measured by elevated plus maze and open field tests. These findings suggest its potential use in treating anxiety disorders.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of benzodiazepine derivatives revealed that this compound possesses activity against several pathogenic bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Scientific Research Applications
Medicinal Chemistry Applications
1H-1,5-Benzodiazepines are known for their diverse pharmacological activities. The specific compound under discussion has been investigated for its potential in treating various conditions:
- Anticonvulsant Activity : Research indicates that benzodiazepines exhibit anticonvulsant effects by modulating GABA_A receptors. This compound may enhance GABAergic transmission, making it a candidate for epilepsy treatment .
- Anxiolytic Effects : Similar to other benzodiazepines, this compound may possess anxiolytic properties. Studies have shown that benzodiazepines can reduce anxiety by acting on the central nervous system .
- Sedative and Hypnotic Effects : The sedative properties of benzodiazepines are well-documented. The compound may be useful in the development of new sedatives or sleep aids .
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized to synthesize more complex benzodiazepine derivatives through various chemical reactions such as acylation and cyclization .
- Catalysis in Organic Reactions : Researchers have explored its use as a catalyst in organic reactions due to its ability to stabilize reactive intermediates .
Biological Research Applications
This compound has potential applications in biological research:
- Receptor Interaction Studies : It is studied for its interactions with various receptors beyond GABA_A, including serotonin and dopamine receptors. Understanding these interactions can lead to new therapeutic targets .
- Pharmacokinetics and Drug Development : Investigating the pharmacokinetic properties of this compound can provide insights into its absorption, distribution, metabolism, and excretion (ADME), which are crucial for drug development .
Case Studies
Several studies have documented the synthesis and application of this compound:
- Synthesis via Eco-Friendly Methods : A recent study demonstrated a green synthetic route for producing this compound using eco-friendly solvents and catalysts. This method yielded high purity with minimal environmental impact .
- Pharmacological Evaluation : In vivo studies have shown that derivatives of this compound exhibit significant anticonvulsant activity comparable to established medications like diazepam .
- Structure-Activity Relationship Studies : Research has focused on modifying the structure of this compound to enhance its pharmacological profile, leading to the discovery of more effective derivatives with fewer side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carboxylic acid methyl ester (CAS 89647-48-3)
- Molecular Formula : C₁₂H₁₄N₂O₃ (MW: 234.25) .
- Key Differences :
- Lacks the morpholinylacetyl group at position 3.
- Contains a 2-oxo substituent instead of the ethyl ester.
- The methyl ester (vs. ethyl) may lower lipophilicity, affecting membrane permeability.
1H-1,4-Benzodiazepine-3-carboxylic acid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-, 2-(4-morpholinyl)ethyl ester
- Structural Features :
- The morpholinyl ethyl ester may enhance solubility and receptor binding, similar to the target compound.
Triazole Carboxylic Acid Derivatives (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- Bioactivity :
- Structural Parallels :
- Morpholine-like groups (e.g., thiazolyl) contribute to target binding.
- Carboxylic acid esters improve bioavailability.
Structural and Pharmacokinetic Analysis
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural analogs.
Key Observations :
Morpholinyl Group : Enhances solubility and hydrogen-bonding interactions, critical for target engagement (e.g., enzyme inhibition) .
Ester Choice : Ethyl esters (target compound) vs. methyl (CAS 89647-48-3) may increase logP values, favoring blood-brain barrier penetration .
Ring Puckering : The tetrahydrodiazepine ring likely adopts a chair-like conformation, similar to cyclopentane derivatives, affecting receptor binding .
Preparation Methods
Two-Component Condensation Reactions
Condensation of OPD with ketones or aldehydes is the most common route to 1,5-benzodiazepines. For example, OPD reacts with cyclic or acyclic ketones in the presence of acid catalysts or under solvent-free microwave irradiation to yield 2,3-dihydro-1H-1,5-benzodiazepines with high yields (90–99%) and short reaction times (minutes to hours).
Catalysts such as H-MCM-22 , a mesoporous solid acid catalyst, have been shown to promote these condensations efficiently at room temperature in acetonitrile, providing good to excellent yields with easy catalyst recovery and reuse.
Multi-Component Reactions
More complex benzodiazepine derivatives are synthesized via three- or four-component reactions , where OPD is reacted with two or more components such as substituted cyclohexanediones, aldehydes, Meldrum’s acid, or isocyanides. These methods allow for the introduction of diverse substituents in a single step, improving atom economy and synthetic efficiency.
For example, the reaction of OPD with substituted 1,3-cyclohexanedione and aldehydes in water using organocatalysts supported on silica has been reported to yield mono- and bis-1,5-benzodiazepines under mild conditions.
Specific Preparation Strategies for the Target Compound
The target compound’s structure suggests the following key synthetic steps:
Formation of the 1,5-benzodiazepine core via condensation of OPD with a suitable ketone or aldehyde precursor that introduces the 4-methyl substituent.
Introduction of the 5-(4-morpholinylacetyl) substituent, likely via acylation or alkylation of the benzodiazepine nitrogen or carbon at position 5.
Esterification to form the ethyl ester at the carboxylic acid position.
Microwave-Assisted Solvent-Free Synthesis
A rapid and environmentally friendly method involves microwave irradiation of OPD and ketones in the presence of catalytic acetic acid without solvent , yielding 1,5-benzodiazepine derivatives in near-quantitative yields within minutes.
This method can be adapted to ketones bearing the 4-methyl substituent and further functionalized with morpholinylacetyl groups post-cyclization.
Catalytic Condensation Using H-MCM-22
The use of H-MCM-22 catalyst in acetonitrile at room temperature allows for selective condensation of OPD with ketones to form the benzodiazepine ring efficiently.
After ring formation, the 5-position can be functionalized by reaction with 4-morpholinylacetyl chloride or a similar acylating agent to introduce the morpholinylacetyl group.
Solid-Phase Synthesis Techniques
Solid-phase synthesis methods have been developed for benzodiazepines, enabling stepwise construction of the molecule on a resin support, which facilitates purification and allows for diverse substitution patterns.
This approach is particularly useful for complex derivatives like the target compound, where multiple functional groups must be introduced selectively.
Esterification
The ethyl ester group is typically introduced by esterification of the carboxylic acid intermediate using standard methods such as reaction with ethanol in the presence of acid catalysts or via ethyl chloroformate intermediates.
Alternatively, the ester group can be introduced earlier if the starting ketone or aldehyde contains the ester functionality.
Comparative Data Table of Preparation Methods
| Method | Reaction Conditions | Catalyst/Promoter | Yield (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Microwave-assisted solvent-free | OPD + ketone, acetic acid, microwave | Acetic acid (catalytic) | 90–99 | Minutes | Rapid, solvent-free, high yield | Limited to suitable ketones |
| H-MCM-22 catalyzed condensation | OPD + ketone, acetonitrile, RT | H-MCM-22 (solid acid) | 80–95 | 1–3 hours | Mild conditions, reusable catalyst | Requires catalyst preparation |
| Multi-component reactions | OPD + cyclohexanedione + aldehyde | Organocatalyst on silica | 85–90 | Hours | One-pot, diverse substitution | More complex reaction setup |
| Solid-phase synthesis | Stepwise on resin | Various | Variable | Variable | High purity, easy purification | Requires solid-phase expertise |
| Esterification | Carboxylic acid + ethanol | Acid catalyst | 85–95 | Hours | Straightforward ester formation | Additional step after ring formation |
Research Findings and Notes
The microwave-assisted method is highly efficient for rapid synthesis of benzodiazepine cores but may require post-synthetic modifications to introduce complex substituents like morpholinylacetyl groups.
The H-MCM-22 catalyzed method offers mild reaction conditions and good selectivity, making it suitable for sensitive functional groups.
Multi-component reactions provide a versatile platform for introducing multiple substituents in a single step, which could be adapted for the morpholinylacetyl substitution.
Solid-phase synthesis, while more complex, allows for combinatorial approaches and high purity, beneficial for pharmaceutical development.
Esterification is a well-established step and can be performed either before or after benzodiazepine ring formation depending on the synthetic route.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this benzodiazepine derivative, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, refluxing intermediates with aryl acids or thiophenols in polar aprotic solvents (e.g., DMF) under controlled pH and temperature conditions enhances yield . Key steps include:
- Amide bond formation : Use sodium hydride as a base to deprotonate phenolic or thiol groups, followed by nucleophilic substitution with halogenated intermediates (e.g., 5-chloro-1,2,3-thiadiazole derivatives) .
- Cyclization : Monitor reaction progress via TLC or HPLC to optimize reflux duration (typically 3–15 hours) and avoid over-decomposition .
- Yield Optimization : Introduce catalytic amounts of acetic acid or sodium acetate to stabilize intermediates and reduce side reactions .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a mobile phase of methanol/water/0.2 M sodium phosphate (pH 5.5 adjusted with phosphoric acid) and tetrabutylammonium hydroxide to separate enantiomers and detect impurities .
- Spectroscopy : Confirm the benzodiazepine core and morpholinylacetyl substituents via H/C NMR (e.g., δ 1.2–1.4 ppm for ethyl ester protons) and FTIR (C=O stretch at ~1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ±0.001 Da) and detect fragmentation patterns .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., H-flunitrazepam for GABA receptor affinity) using brain membrane homogenates. Normalize data to control ligands (e.g., diazepam) to calculate IC values .
- Enzyme Inhibition : Test interactions with acetylcholinesterase or monoamine oxidases via colorimetric assays (e.g., Ellman’s reagent for thiol quantification) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological data (e.g., conflicting IC values across studies)?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., buffer pH, temperature, and cell line/variability) . For receptor studies, use HEK293 cells stably expressing human GABA receptor subtypes (α1β2γ2 vs. α5β3γ2) to isolate subtype-specific effects .
- Impurity Analysis : Quantify enantiomeric purity via chiral HPLC (e.g., using a CHIRALPAK® column) since even 2% impurities (e.g., 2R,4S vs. 2S,4R isomers) can alter activity .
Q. What strategies are effective for modifying the morpholinylacetyl substituent to enhance metabolic stability?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the morpholine ring with thiomorpholine or piperazine derivatives to reduce CYP450-mediated oxidation .
- Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl (POM) group to improve oral bioavailability and enzymatic hydrolysis resistance .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with CYP3A4 active sites and guide structural modifications .
Q. How should researchers design experiments to elucidate the compound’s mechanism in neurological disorders (e.g., anxiety or epilepsy)?
- Methodological Answer :
- Factorial Design : Employ a 2 factorial approach to test variables like dose (low/high), administration route (oral/IP), and co-treatment with antagonists (e.g., flumazenil) .
- Behavioral Models : Use elevated plus maze (EPM) for anxiety and pentylenetetrazole (PTZ)-induced seizures in rodents. Include positive controls (e.g., diazepam) and measure latency to first seizure .
- Biomarker Analysis : Quantify glutamate/GABA levels in cerebrospinal fluid via LC-MS/MS pre- and post-treatment to correlate neurochemical changes with behavioral outcomes .
Data Analysis and Interpretation
Q. How can researchers statistically analyze dose-response curves with non-linear behavior?
- Methodological Answer :
- Non-linear Regression : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report Hill slope () to assess cooperativity .
- Outlier Handling : Apply Grubbs’ test to exclude data points >2 SD from the mean, ensuring reproducibility across triplicate runs .
Q. What computational tools are recommended for predicting ADMET properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), solubility (LogS), and CYP inhibition. Validate predictions with in vitro Caco-2 assays .
- Toxicity Profiling : Run Derek Nexus or ProTox-II to flag potential hepatotoxicity or cardiotoxicity risks early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
